molecular formula C9H18O B1505606 4-Nonen-1-ol, (E)-

4-Nonen-1-ol, (E)-

Cat. No.: B1505606
M. Wt: 142.24 g/mol
InChI Key: KANHUDSFOMPVGY-UHFFFAOYSA-N
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Description

(E)-4-Nonen-1-ol (CAS: 90676-52-1) is a nine-carbon unsaturated alcohol with a trans-configured double bond at the fourth position. Its molecular formula is C₉H₁₈O (molecular weight: 142.24 g/mol), and it is found naturally in Nigella sativa (black seed oil) and Paederia scandens (skunk vine), contributing to their characteristic odors . Industrially, it is synthesized for use in flavors, fragrances, and bioactive delivery systems due to its lipid-soluble properties .

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

non-4-en-1-ol

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h5-6,10H,2-4,7-9H2,1H3

InChI Key

KANHUDSFOMPVGY-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCO

Origin of Product

United States

Scientific Research Applications

Applications in Food Science

Flavoring Agent
4-Nonen-1-ol is primarily utilized as a flavoring agent due to its pleasant odor reminiscent of cucumber and melon. It enhances the freshness of various fruit flavors, including pear and apple. Its application in food products is governed by regulations from bodies such as the FDA and FEMA, which classify it as safe for consumption in specified concentrations.

ApplicationDescriptionRegulatory Status
Flavoring AgentUsed in fruit flavors (cucumber, melon)FDA approved
Aroma CompoundAdds freshness to beverages and confectionsFEMA recognized

Applications in Fragrance Industry

Fragrance Component
In perfumery, 4-nonen-1-ol is valued for its ability to impart fresh, green notes to fragrances. It is often blended with other aroma compounds to create complex scent profiles. The compound's stability and compatibility with various fragrance materials make it a preferred choice among perfumers.

Fragrance TypeNotesUsage
Fresh Green ScentsCucumber, melon-like aromaWidely used
Floral CompositionsEnhances floral fragrancesCommonly blended

Case Study: Antimicrobial Activity of Related Compounds

A study published in the Journal of Chemical Information and Modeling highlighted the antimicrobial effects of similar alcohols against various pathogens. This suggests a potential avenue for research into the therapeutic uses of 4-nonen-1-ol.

Comparison with Similar Compounds

Comparative Data Table

Compound CAS Number Double Bond Position Configuration Molecular Weight (g/mol) Retention Index (RI)* Key Applications
(E)-4-Nonen-1-ol 90676-52-1 4 E 142.24 1,259–1,307 Flavors, fragrances, drug delivery
(E)-2-Nonen-1-ol 31502-14-4 2 E 142.24 1,306 Food flavoring
(Z)-3-Nonen-1-ol 10340-23-5 3 Z 142.24 1,185 Research chemicals
(Z)-4-Nonen-1-ol 59499-28-4 4 Z 142.24 1,250–1,290 Odorant studies
(Z)-4-Decen-1-ol 57074-37-0 4 Z 156.27 1,255 Perfumery

*RI values vary by column type (nonpolar/polar) and temperature programs.

Research Findings

Chromatographic Behavior

  • (E)-4-Nonen-1-ol exhibits distinct RI values on polar vs. nonpolar columns (e.g., 1,259 on polar vs. 1,307 on nonpolar), reflecting its intermediate polarity .
  • (E)-2-Nonen-1-ol has higher RI on nonpolar columns (1,306) due to stronger van der Waals interactions .

Odor Profiles

  • (E)-4-Nonen-1-ol emits a fatty, metallic odor, whereas (E)-2-Nonen-1-ol is greener and grassier .
  • The cis isomer (Z)-4-Nonen-1-ol has a milder, less pungent odor due to reduced molecular symmetry .

Preparation Methods

Preparation via Grignard Reaction and Subsequent Reduction

One classical method, adapted from the synthesis of related (E)-4-hexen-1-ol compounds, involves the use of halogenated tetrahydropyran intermediates and organometallic reagents.

  • Step A: Formation of halogenated tetrahydropyran derivatives by chlorination of dihydropyran under low temperatures in anhydrous ether.
  • Step B: Preparation of methylmagnesium bromide (a Grignard reagent) in ether.
  • Step C: Dropwise addition of the halogenated tetrahydropyran solution to the Grignard reagent at low temperature, followed by reflux to form an intermediate.
  • Step D: Treatment of the intermediate with sodium in anhydrous ether to induce reductive cleavage, yielding (E)-4-hexen-1-ol analogues.
  • Step E: Purification by extraction, drying, and distillation under reduced pressure.

This method yields the (E)-configured alkenol with high stereoselectivity and purity (88–93% yields reported for the hexenol analogue) and can be adapted for nonenol synthesis by modifying chain length precursors.

Synthesis via Protection, Bromination, and Wittig Reaction

Another approach focuses on protecting the hydroxyl group, selective bromination, and Wittig olefination to install the (E)-alkene moiety.

  • Protection: The primary alcohol of 3-nonen-1-ol is protected as a tetrahydropyranyl (THP) ether by reaction with 3,4-dihydro-2H-pyran in the presence of p-toluenesulfonic acid in dry dichloromethane at 0 °C.
  • Bromination: The protected alcohol is brominated using a bromine-triphenylphosphine complex (PPh3-Br2), which avoids elimination and undesired bromination of the double bond.
  • Wittig Salt Formation: The bromide intermediate is converted to the corresponding phosphonium salt by heating with triphenylphosphine in acetonitrile.
  • Wittig Olefination: Generation of the ylide from the phosphonium salt followed by reaction with an aldehyde introduces the (E)-configured double bond.
  • Deprotection: Finally, removal of the THP protecting group regenerates the free (E)-4-nonen-1-ol.

This multistep approach allows precise control over stereochemistry and functional group transformations, yielding high purity products suitable for pheromone analog synthesis and other applications.

Preparation via Ethyl Ester Intermediates and Reduction

A patent-documented method describes the preparation of 6-methyl-4-nonen-1-ol, closely related to 4-nonen-1-ol, involving:

  • Formation of Phosphonium Salt: Ethyl 6-bromohexanoate is refluxed with triphenylphosphine in acetonitrile to form the phosphonium salt.
  • Wittig Reaction: The phosphonium salt is reacted with aldehydes (e.g., isobutyl aldehyde or 2-methyl valeraldehyde) in the presence of sodium hydride at controlled temperatures to form ethyl esters of unsaturated acids.
  • Reduction: The esters are reduced with lithium aluminum hydride (LiAlH4) or aluminum lithium hydride in dry ether under nitrogen atmosphere to yield the corresponding unsaturated alcohols.
  • Purification: The product is isolated by extraction, washing, and distillation under reduced pressure.

This method is notable for its scalability and good yields (around 60% for ester intermediates and high yield for final alcohols), providing an efficient route to (E)-configured unsaturated alcohols including 4-nonen-1-ol.

Data Table: Summary of Preparation Methods for (E)-4-Nonen-1-ol

Methodology Key Steps Key Reagents/Conditions Yield (%) Notes
Grignard + Sodium Reduction Halogenated tetrahydropyran → Grignard → Na reduction Dihydropyran, Cl2, MeMgBr, Na, ether 88–93 (analogous hexenol) High stereoselectivity; requires careful handling of hazardous reagents
Protection + Bromination + Wittig THP protection → PPh3-Br2 bromination → Wittig olefination → Deprotection 3,4-dihydro-2H-pyran, PPh3-Br2, PPh3, aldehyde ~90 (overall) Avoids elimination; suitable for pheromone analogs
Phosphonium Salt + Wittig + Reduction Formation of phosphonium salt → Wittig reaction → LiAlH4 reduction Ethyl 6-bromohexanoate, PPh3, NaH, LiAlH4 60–70 (intermediate and final) Scalable; patented method

Detailed Research Findings and Notes

  • The Grignard method requires strict anhydrous conditions and low temperatures to control reactivity and avoid side reactions, especially when handling chlorine and methyl bromide gases.
  • The protection-bromination-Wittig sequence is preferred when the double bond's stereochemistry must be preserved, as the bromination reagent (PPh3-Br2) prevents unwanted side reactions such as elimination or rearrangement.
  • The phosphonium salt approach allows the introduction of various aldehyde components, enabling structural diversity in the final unsaturated alcohols. The reduction step with aluminum lithium hydride is conducted under nitrogen to prevent oxidation and moisture interference.
  • Purification typically involves extraction, drying over anhydrous salts (e.g., potassium carbonate or magnesium sulfate), and distillation under reduced pressure to isolate the pure (E)-4-nonen-1-ol.

Q & A

Q. How can (E)-4-Nonen-1-ol be reliably identified and characterized using spectroscopic and chromatographic methods?

Q. What are the challenges in synthesizing (E)-4-Nonen-1-ol with high stereochemical purity?

  • Methodological Answer : Stereoselective synthesis requires catalysts like Grubbs’ olefin metathesis or Sharpless asymmetric epoxidation to control the (E)-configuration. Purification via silica gel chromatography may fail to resolve diastereomers; instead, use chiral GC or preparative HPLC with cellulose-based columns. Monitor reaction progress using thin-layer chromatography (TLC) with iodine staining and confirm purity via 13C^{13}\text{C} NMR (olefinic carbons at ~125–130 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of (E)-4-Nonen-1-ol across studies?

  • Methodological Answer : Discrepancies in boiling points or solubility may arise from impurities or isomer co-elution. Perform comparative analysis using standardized protocols (e.g., ASTM methods) and validate results with orthogonal techniques (e.g., differential scanning calorimetry for melting points). Cross-reference NIST or EPA databases for certified values . Iterative refinement of experimental conditions (e.g., solvent purity, temperature calibration) is critical .

  • Example Workflow :

Replicate conflicting studies under controlled conditions.

Use high-resolution MS to rule out isotopic interference.

Apply multivariate regression to isolate variables causing discrepancies .

Q. What methodological considerations are essential for detecting trace (E)-4-Nonen-1-ol in ecological samples?

Q. How does the stereochemistry of (E)-4-Nonen-1-ol influence its biological activity in ecological interactions?

  • Methodological Answer : Use electrophysiological recordings (e.g., electroantennography) to test insect receptor responses to (E)- vs. (Z)-isomers. Pair with field assays comparing attraction rates in controlled ecosystems. For example, (E)-isomers often act as pheromones in Lepidoptera, while (Z)-forms may be inactive. Structural modeling (e.g., molecular docking) can predict binding affinity to olfactory proteins .

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